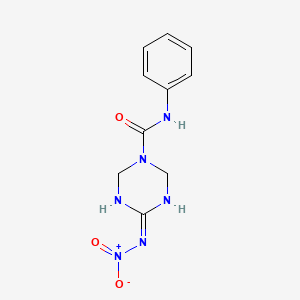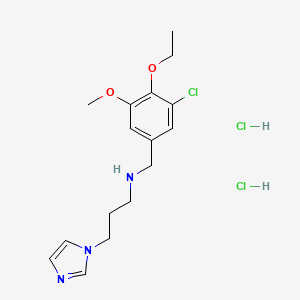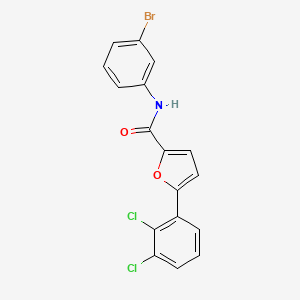![molecular formula C17H21N3O3S B6049947 N-(4-butoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6049947.png)
N-(4-butoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide, commonly known as BPTAA, is a chemical compound that has gained significant attention in the field of scientific research. BPTAA is a thioacetamide derivative that exhibits potential applications in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of BPTAA is not fully understood. However, studies have shown that BPTAA exhibits its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. BPTAA also inhibits the activity of matrix metalloproteinases, which are enzymes that play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
BPTAA has been shown to exhibit various biochemical and physiological effects. In animal models, BPTAA has been shown to reduce tumor growth and metastasis. BPTAA has also been shown to reduce inflammation and oxidative stress, which are two key factors that contribute to the development of various diseases.
実験室実験の利点と制限
One of the primary advantages of using BPTAA in lab experiments is its potential as an anti-cancer drug. BPTAA exhibits anti-tumor activity against various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using BPTAA in lab experiments is its low solubility in water, which can make it challenging to administer to animals.
将来の方向性
There are several future directions for the study of BPTAA. One of the primary areas of research is the development of BPTAA-based anti-cancer drugs. Studies have shown that BPTAA exhibits promising anti-tumor activity, making it a potential candidate for the development of new anti-cancer drugs. Another area of research is the study of the mechanism of action of BPTAA. Further research is needed to fully understand how BPTAA exhibits its anti-cancer and anti-inflammatory properties. Additionally, future studies can focus on improving the solubility of BPTAA, which can make it easier to administer in lab experiments.
Conclusion:
In conclusion, BPTAA is a thioacetamide derivative that exhibits potential applications in the fields of biochemistry and pharmacology. The synthesis of BPTAA involves the reaction between 4-butoxyaniline and 2-mercapto-4-hydroxy-6-methylpyrimidine in the presence of acetic anhydride. BPTAA has shown promising results in reducing tumor growth and inflammation in animal models. However, further research is needed to fully understand the mechanism of action of BPTAA and to improve its solubility for use in lab experiments.
合成法
The synthesis of BPTAA involves the reaction between 4-butoxyaniline and 2-mercapto-4-hydroxy-6-methylpyrimidine in the presence of acetic anhydride. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The yield of BPTAA is approximately 70%.
科学的研究の応用
BPTAA has shown potential applications in the field of scientific research. One of the primary research areas where BPTAA has been studied is in the development of anti-cancer drugs. Studies have shown that BPTAA exhibits anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPTAA has also been studied for its anti-inflammatory properties, and it has shown promising results in reducing inflammation in animal models.
特性
IUPAC Name |
N-(4-butoxyphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-4-9-23-14-7-5-13(6-8-14)19-16(22)11-24-17-18-12(2)10-15(21)20-17/h5-8,10H,3-4,9,11H2,1-2H3,(H,19,22)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMWFWJGAFLYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-1-isobutyl-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B6049865.png)
methylene]-4-(4-morpholinyl)-4-oxo-1-phenyl-1,3-butanedione](/img/structure/B6049876.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6049897.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6049898.png)
![N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]urea](/img/structure/B6049899.png)
![2-{[2-(diethylamino)ethyl]thio}-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6049906.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(1H-imidazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6049922.png)


![5-(3-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6049936.png)

![4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5-dimethylisoxazole](/img/structure/B6049952.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6049964.png)
